molecular formula C14H22N2O4 B2694623 N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2361854-11-5

N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide

Katalognummer B2694623
CAS-Nummer: 2361854-11-5
Molekulargewicht: 282.34
InChI-Schlüssel: FYZJTYHAOBJPAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide, commonly known as DDD-001, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DDD-001 has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Wirkmechanismus

The mechanism of action of DDD-001 is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in inflammation and cancer. DDD-001 has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.

Biochemische Und Physiologische Effekte

DDD-001 has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit cell growth and induce apoptosis in cancer cells, and reduce the severity of inflammation in animal models of disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DDD-001 is its versatility in terms of its potential therapeutic applications. It has been shown to exhibit anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs in these fields. However, one of the limitations of DDD-001 is its relatively low solubility in water, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research and development of DDD-001. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the development of new drugs based on the structure of DDD-001 that exhibit improved therapeutic properties. Finally, further research is needed to fully understand the mechanism of action of DDD-001 and its potential therapeutic applications in various fields of medicine.

Synthesemethoden

The synthesis of DDD-001 involves a multi-step process that starts with the reaction of 1,4-dioxaspiro[4.5]decan-6-one with propargylamine to form a spirocyclic intermediate. This intermediate is then reacted with acryloyl chloride to form the final product, DDD-001. The synthesis of DDD-001 has been optimized to yield a high purity product with good yields.

Wissenschaftliche Forschungsanwendungen

DDD-001 has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, DDD-001 has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to inhibit tumor growth in vivo in animal models.
In the field of inflammation, DDD-001 has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the severity of inflammation in animal models of diseases such as rheumatoid arthritis and colitis.

Eigenschaften

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-2-12(17)15-8-6-13(18)16-11-5-3-4-7-14(11)19-9-10-20-14/h2,11H,1,3-10H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZJTYHAOBJPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1CCCCC12OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.